molecular formula C18H14F3N3O4 B2461668 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 941870-42-4

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2461668
CAS No.: 941870-42-4
M. Wt: 393.322
InChI Key: BTZGOYRHVHBGQE-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole nucleus, such as this one, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, it can be inferred that the compound may interact with multiple targets related to these biological activities.

Mode of Action

It is known that 1,3,4-oxadiazoles, in general, have become important synthons in the development of new drugs They interact with their targets and induce changes that lead to their observed biological activities

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-oxadiazoles , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has shown significant anticancer activity, with the most sensitive five cell lines being NCI-H522 (% GI = 53.24), K-562 (% GI = 47.22), MOLT-4 (% GI = 43.87), LOX-IMVI (% GI = 43.62), and HL-60(TB) (% GI = 40.30) . This suggests that the compound’s action results in the inhibition of cancer cell growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Benzamide: The final step involves the coupling of the oxadiazole intermediate with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Uniqueness

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group and the oxadiazole ring, which confer distinct chemical properties and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4/c1-26-13-7-6-11(9-14(13)27-2)16-23-24-17(28-16)22-15(25)10-4-3-5-12(8-10)18(19,20)21/h3-9H,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZGOYRHVHBGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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